
Plk1-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plk1-IN-6 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine-protein kinase that plays a crucial role in cell cycle regulation, particularly during mitosis. PLK1 is often overexpressed in various cancers, making it a significant target for cancer therapy. This compound has shown promising anti-proliferative activity against cancer cells, making it a valuable compound in cancer research and treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Plk1-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final productSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, safety, and cost-effectiveness. This includes optimizing reaction conditions, using high-quality raw materials, and implementing stringent quality control measures to produce large quantities of this compound suitable for clinical and research applications .
Análisis De Reacciones Químicas
Types of Reactions
Plk1-IN-6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound .
Aplicaciones Científicas De Investigación
Plk1-IN-6 has a wide range of scientific research applications, including:
Cancer Research: This compound is extensively studied for its potential to inhibit cancer cell proliferation by targeting PLK1, which is overexpressed in many tumors.
Cell Cycle Studies: Researchers use this compound to study the role of PLK1 in cell cycle regulation, particularly during mitosis.
Drug Development: This compound serves as a lead compound for developing new anticancer drugs with improved efficacy and safety profiles.
Biological Studies: The compound is used to investigate the molecular mechanisms underlying PLK1-mediated cellular processes, such as chromosome segregation and cytokinesis.
Mecanismo De Acción
Plk1-IN-6 exerts its effects by selectively inhibiting the kinase activity of PLK1. This inhibition disrupts the phosphorylation of key substrates involved in mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include the ATP-binding site of PLK1, where it competes with ATP to prevent substrate phosphorylation . Additionally, this compound affects various signaling pathways associated with cell division and survival .
Comparación Con Compuestos Similares
Similar Compounds
Several compounds share similar inhibitory activity against PLK1, including:
Volasertib: A potent PLK1 inhibitor that has shown promise in clinical trials for various cancers.
Onvansertib: Another PLK1 inhibitor with demonstrated efficacy in combination therapies for cancer treatment.
BI 2536: A well-known PLK1 inhibitor used in preclinical and clinical studies.
Uniqueness of Plk1-IN-6
This compound stands out due to its high selectivity and potency against PLK1, with an IC50 value of 0.45 nM . This high selectivity minimizes off-target effects and enhances its therapeutic potential. Additionally, this compound has shown significant anti-proliferative activity against cancer cells, making it a valuable tool in cancer research and therapy .
Propiedades
Fórmula molecular |
C28H37N9O3 |
|---|---|
Peso molecular |
547.7 g/mol |
Nombre IUPAC |
(7R)-8-cyclopentyl-7-ethyl-2-[2-methoxy-4-[5-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]anilino]-5-methyl-7H-pteridin-6-one |
InChI |
InChI=1S/C28H37N9O3/c1-4-21-27(38)35(2)22-16-30-28(33-26(22)37(21)19-7-5-6-8-19)31-20-10-9-18(15-23(20)39-3)25-32-24(40-34-25)17-36-13-11-29-12-14-36/h9-10,15-16,19,21,29H,4-8,11-14,17H2,1-3H3,(H,30,31,33)/t21-/m1/s1 |
Clave InChI |
CQQFCBITQKNHPX-OAQYLSRUSA-N |
SMILES isomérico |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C5=NOC(=N5)CN6CCNCC6)OC)C |
SMILES canónico |
CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C5=NOC(=N5)CN6CCNCC6)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione](/img/structure/B12407957.png)
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
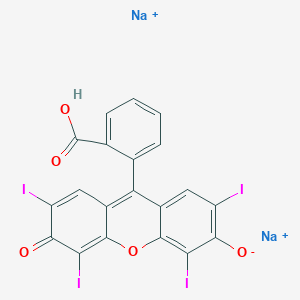
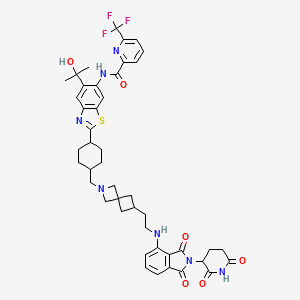
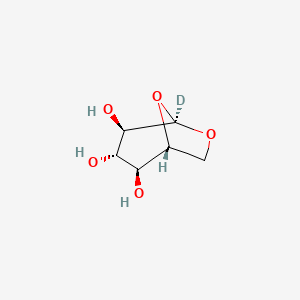
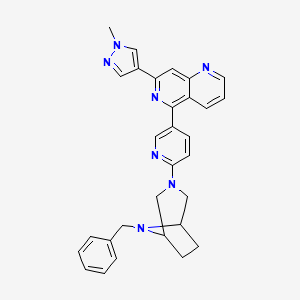


![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)
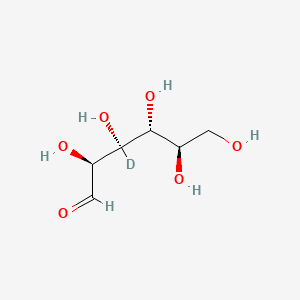
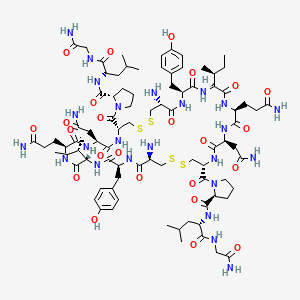
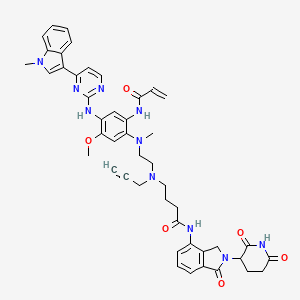
![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)
